molecular formula C20H32N2O4 B2702033 N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide CAS No. 618860-90-5

N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide

Cat. No. B2702033
M. Wt: 364.486
InChI Key: HGCXWBHVFCHTPI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as ethoxy, methoxy, amide, and alkyl groups. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxy and methoxy groups might be introduced using a Williamson ether synthesis or a similar method . The amide group could be formed through a reaction with an amine and a carboxylic acid or acyl chloride .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of a planar structure around the nitrogen atom due to the resonance of the nitrogen lone pair with the carbonyl group .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine . The ethoxy and methoxy groups could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Studies have explored the synthesis routes and chemical properties of compounds structurally related to N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide, focusing on their potential applications in developing new materials and drugs. For instance, novel azetidinones for carbapenems and fragmentation in the allylamine precursor analogue were investigated, revealing insights into the synthesis of complex heterocyclic compounds (Selezneva et al., 2018)(Selezneva et al., 2018).

Anticonvulsant and Neuroprotective Effects

Research into N-(substituted benzothiazol-2-yl)amides, which share a functional resemblance to the compound , has shown promising anticonvulsant and neuroprotective effects. This suggests potential applications in the development of new therapeutic agents for neurological disorders (Hassan et al., 2012)(Hassan et al., 2012).

Heterocyclic Compounds Synthesis

The utility of N-3-oxoalkylamides and -thioamide in synthesizing heterocyclic compounds has been explored, with methodologies developed for preparing diverse heterocyclic structures. This research underscores the compound's relevance in organic synthesis and drug discovery (Fisyuk et al., 1997)(Fisyuk et al., 1997).

Cancer Biomarkers and Imaging

Investigations into carbon-11 labeled matrix metalloproteinase (MMP) inhibitors, structurally related to the compound of interest, for their potential as positron emission tomography (PET) cancer biomarkers, highlight the compound's possible applications in cancer diagnosis and treatment monitoring (Zheng et al., 2004)(Zheng et al., 2004).

Photoinitiators for Ultraviolet-Curable Coatings

Copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, related to the compound , have been evaluated as photoinitiators for ultraviolet-curable pigmented coatings. This research indicates the compound's potential application in materials science and engineering (Angiolini et al., 1997)(Angiolini et al., 1997).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. For example, compounds containing amide groups could potentially form toxic substances if they are hydrolyzed under certain conditions .

Future Directions

The potential applications and future directions for research on the compound would depend on its properties and reactivity. For example, if the compound shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-7-26-17-12-15(8-9-16(17)25-6)20(21-18(23)10-13(2)3)22-19(24)11-14(4)5/h8-9,12-14,20H,7,10-11H2,1-6H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCXWBHVFCHTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)CC(C)C)NC(=O)CC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide

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